molecular formula C18H13NO6 B5737917 4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one

4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B5737917
M. Wt: 339.3 g/mol
InChI Key: AKOXIUKCNHVCSQ-UHFFFAOYSA-N
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Description

4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the nitrophenyl and oxopropoxy groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrophenol, 2H-chromen-2-one, and a suitable alkylating agent like 2-bromoacetone.

    Formation of Intermediate: The first step involves the nitration of phenol to obtain 3-nitrophenol. This is followed by the condensation of 3-nitrophenol with 2H-chromen-2-one under basic conditions to form an intermediate compound.

    Alkylation: The intermediate compound is then subjected to alkylation using 2-bromoacetone in the presence of a base such as potassium carbonate. This step results in the formation of the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The chromen-2-one moiety can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The nitrophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.

Major Products Formed

    Reduction: 4-(3-aminophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one.

    Oxidation: Corresponding quinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent due to the presence of the nitrophenyl and chromen-2-one moieties.

    Pharmacology: The compound can be studied for its interactions with biological targets such as enzymes, receptors, and DNA.

    Materials Science: It may be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biology: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes such as kinases, proteases, and oxidoreductases, as well as receptors like G-protein-coupled receptors (GPCRs) and nuclear receptors.

    Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway, leading to various biological effects such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-(3-nitrophenyl)-2H-chromen-2-one: Lacks the oxopropoxy group, which may result in different biological activities.

    7-(2-oxopropoxy)-2H-chromen-2-one: Lacks the nitrophenyl group, which may affect its chemical reactivity and biological properties.

    4-(3-aminophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one: The amino group may confer different pharmacological properties compared to the nitro group.

Uniqueness

4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one is unique due to the presence of both the nitrophenyl and oxopropoxy groups, which may impart distinct chemical reactivity and biological activities. This combination of functional groups makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-(3-nitrophenyl)-7-(2-oxopropoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO6/c1-11(20)10-24-14-5-6-15-16(9-18(21)25-17(15)8-14)12-3-2-4-13(7-12)19(22)23/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOXIUKCNHVCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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